molecular formula C19H21N3O4S B12171434 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide

1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B12171434
M. Wt: 387.5 g/mol
InChI Key: VPCLAIKHFIMMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidine-3-carboxamide derivative featuring a 2-methoxyphenyl substituent at the pyrrolidine nitrogen and a thiophene-2-carbonylaminoethyl group on the carboxamide nitrogen. Its molecular formula is C₂₀H₂₂N₃O₄S, with a molecular weight of 400.47 g/mol (calculated from structural data). The 2-methoxyphenyl group likely enhances lipophilicity and π-π stacking interactions, while the thiophene-2-carbonyl moiety may contribute to hydrogen bonding and metabolic stability .

Properties

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-5-oxo-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H21N3O4S/c1-26-15-6-3-2-5-14(15)22-12-13(11-17(22)23)18(24)20-8-9-21-19(25)16-7-4-10-27-16/h2-7,10,13H,8-9,11-12H2,1H3,(H,20,24)(H,21,25)

InChI Key

VPCLAIKHFIMMBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Evidence ID
1-(2-Methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide 2-methoxyphenyl, thiophene-2-carbonylaminoethyl C₂₀H₂₂N₃O₄S 400.47 847590-16-3
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-fluorophenyl, 5-isopropyl-1,3,4-thiadiazol-2-yl C₁₆H₁₇FN₄O₂S 356.40 Not provided
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide 4-(2-fluorophenylcarbamoyloxy)phenyl, 4-methoxybenzyl C₂₈H₂₅FN₃O₅ 518.52 669696-94-0
1-(3-Methoxybenzyl)-5-oxo-N-(tetrahydro-2-furanylmethyl)pyrrolidine-3-carboxamide 3-methoxybenzyl, tetrahydrofuran-2-ylmethyl C₁₈H₂₄N₂O₄ 340.40 V022-4205 (ID)

Key Observations :

  • Electronic Effects : The 2-methoxyphenyl group in the target compound introduces steric hindrance and electron-donating effects compared to the 4-fluorophenyl group in , which is electron-withdrawing. This may influence binding affinity in receptor-ligand interactions.
  • Heterocyclic Substituents: The thiophene-2-carbonyl group (target compound) vs. the 1,3,4-thiadiazole () or tetrahydrofuran () alters hydrogen-bonding capacity.
  • Biological Relevance : The 4-methoxybenzyl group in is structurally analogous to the 2-methoxyphenyl group but provides a larger aromatic surface area, which could enhance stacking interactions in enzyme active sites .
Physicochemical Properties
  • Lipophilicity : The thiophene-2-carbonyl group in the target compound increases logP compared to the tetrahydrofuran group in , as thiophene is more hydrophobic.
  • Solubility : The 2-methoxyphenyl group may reduce aqueous solubility relative to the 4-fluorophenyl group in due to increased aromatic bulk.

Biological Activity

The compound 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide is a pyrrolidine derivative with potential biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O3SC_{17}H_{20}N_2O_3S with a molecular weight of approximately 336.42 g/mol. The structure includes a pyrrolidine ring, a methoxyphenyl group, and a thiophenylcarbonyl moiety, contributing to its unique pharmacological properties.

Property Value
Molecular FormulaC17H20N2O3S
Molecular Weight336.42 g/mol
IUPAC Name1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and the introduction of functional groups through methods such as amide coupling and carbonylation. Specific synthetic routes may vary based on desired yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including A549 (lung adenocarcinoma) cells.

In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxic effects on cancer cells while showing lower toxicity towards non-cancerous cells. The structure-activity relationship (SAR) indicated that modifications in the side chains could enhance anticancer efficacy:

  • Compound Efficacy : Compounds with free amino groups were more effective compared to those with acetylamino fragments.

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have also been explored. The compound's structural features suggest potential activity against multidrug-resistant pathogens, particularly Gram-positive bacteria like Staphylococcus aureus.

In vitro testing revealed that certain derivatives exhibited selective antimicrobial activity against resistant strains, indicating their potential as lead compounds in developing new antibiotics.

Case Studies

  • Study on A549 Cells : A study evaluated the cytotoxicity of several pyrrolidine derivatives, including this compound, using an MTT assay. Results indicated a dose-dependent reduction in cell viability, suggesting effective anticancer properties.
  • Antimicrobial Screening : Another study screened various derivatives for antimicrobial activity against resistant strains of Staphylococcus aureus. The results showed that specific modifications in the chemical structure significantly enhanced antimicrobial potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.